An In-Depth Technical Guide to Diethyl 2-isopropylidenesuccinate
An In-Depth Technical Guide to Diethyl 2-isopropylidenesuccinate
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of Diethyl 2-isopropylidenesuccinate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of this versatile compound.
Introduction
Diethyl 2-isopropylidenesuccinate, an α,β-unsaturated ester, is a valuable intermediate in organic synthesis. Its structure, featuring a conjugated system and multiple functional groups, allows for a variety of chemical transformations, making it a key building block for more complex molecules. This guide will delve into the core chemical properties of this compound, providing practical insights for its use in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Diethyl 2-isopropylidenesuccinate is a colorless to almost colorless clear liquid under standard conditions.[1] A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | Diethyl 2-propan-2-ylidenebutanedioate | [2] |
| CAS Number | 42103-98-0 | [2][3] |
| Molecular Formula | C₁₁H₁₈O₄ | [2][3] |
| Molecular Weight | 214.26 g/mol | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 103 °C at 2.3 mmHg | |
| Density | 1.03 g/cm³ (at 20°C) | |
| Flash Point | 128 °C | |
| Storage Temperature | Room temperature (recommended in a cool, dark place <15°C) | [1] |
Synthesis and Mechanism
The primary route for the synthesis of Diethyl 2-isopropylidenesuccinate is the Stobbe condensation . This base-catalyzed reaction involves the condensation of a ketone or aldehyde (in this case, acetone) with a succinic ester (diethyl succinate).[4][5][6] The reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of alkylidene succinic acids or their esters.[7]
The mechanism of the Stobbe condensation is a multi-step process that begins with the deprotonation of the α-carbon of diethyl succinate by a strong base, typically a sodium alkoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a γ-lactone intermediate. This lactone is then opened by the base to yield the final product after an acidic workup.[4][7]
Caption: Mechanism of the Stobbe Condensation.
Detailed Experimental Protocol: Stobbe Condensation
The following is a representative experimental procedure for the synthesis of Diethyl 2-isopropylidenesuccinate.
Materials:
-
Diethyl succinate
-
Acetone
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve diethyl succinate in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium ethoxide in anhydrous ethanol to the stirred solution.
-
To the resulting mixture, add acetone dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding cold, dilute hydrochloric acid until the solution is acidic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure Diethyl 2-isopropylidenesuccinate.
Spectroscopic Analysis
Spectroscopic techniques are essential for the characterization and confirmation of the structure of synthesized compounds. The expected spectroscopic data for Diethyl 2-isopropylidenesuccinate are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two ethyl groups (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons). Additionally, there will be signals for the methylene protons of the succinate backbone and singlets for the two methyl groups of the isopropylidene moiety.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the double bond, the methylene carbon of the succinate backbone, the carbons of the two ethyl groups, and the carbons of the isopropylidene methyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester groups. Another significant peak will be observed around 1650 cm⁻¹ due to the C=C stretching of the α,β-unsaturated system. C-H stretching vibrations for the alkyl groups will appear in the 2850-3000 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 214. The fragmentation pattern is expected to involve the loss of ethoxy groups (-OC₂H₅, M-45) and other characteristic fragments.
Reactivity and Applications
The reactivity of Diethyl 2-isopropylidenesuccinate is primarily dictated by the presence of the α,β-unsaturated ester system. This conjugated system creates two electrophilic sites: the carbonyl carbon and the β-carbon.[8][9] This dual reactivity allows for both 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (Michael addition, attack at the β-carbon).[9] The specific reaction pathway is often controlled by the choice of nucleophile and reaction conditions.
Key Reactions
-
Michael Addition: Soft nucleophiles, such as cuprates and enamines, will preferentially attack the β-carbon in a 1,4-conjugate addition.[9]
-
1,2-Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the carbonyl carbon.[9]
-
Diels-Alder Reaction: The double bond can act as a dienophile in Diels-Alder cycloadditions.
-
Hydrogenation: The carbon-carbon double bond can be selectively reduced through catalytic hydrogenation.
Applications in Synthesis
A significant application of Diethyl 2-isopropylidenesuccinate is in the synthesis of fulgides . Fulgides are a class of photochromic compounds that undergo reversible color changes upon exposure to light of different wavelengths. This property makes them useful in applications such as optical data storage and molecular switches. The synthesis of fulgides often involves the Stobbe condensation of a ketone with a succinic ester, followed by further chemical transformations.
While direct applications in drug development are not extensively documented, the structural motif of Diethyl 2-isopropylidenesuccinate can be found in more complex molecules with potential biological activity. Its ability to undergo various transformations makes it a versatile starting material for the synthesis of diverse molecular scaffolds for drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Diethyl 2-isopropylidenesuccinate.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[3]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[3] Avoid contact with skin and eyes.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
Conclusion
Diethyl 2-isopropylidenesuccinate is a valuable and versatile chemical intermediate with a well-defined set of chemical and physical properties. Its synthesis via the Stobbe condensation is a robust and reliable method. The compound's reactivity, centered around its α,β-unsaturated ester functionality, opens up numerous possibilities for the construction of more complex molecular architectures, most notably in the synthesis of photochromic fulgides. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in research and development.
References
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American Chemical Society. (n.d.). Intramolecular Pauson−Khand Reactions of α,β-Unsaturated Esters and Related Electron-Deficient Olefins. The Journal of Organic Chemistry. Retrieved from [Link]
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Química Organica. (n.d.). Reactivity of alpha, beta-unsaturated carbonyls. Retrieved from [Link]
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Royal Society of Chemistry. (2021, February 9). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science. Retrieved from [Link]
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Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Diethyl Isopropylidenesuccinate. PubChem. Retrieved from [Link]
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YouTube. (2018, May 4). Dialkylation of alpha,beta unsaturated carbonyl compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Stobbe condensation. Retrieved from [Link]
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Organic Reactions. (n.d.). The Stobbe Condensation. Retrieved from [Link]
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ResearchGate. (n.d.). The Stobbe Condensation. Retrieved from [Link]
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Juniper Publishers. (2022, May 5). Stobbe Condensation. Retrieved from [Link]
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MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Diethyl isopropylidenemalonate. NIST Chemistry WebBook. Retrieved from [Link]
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